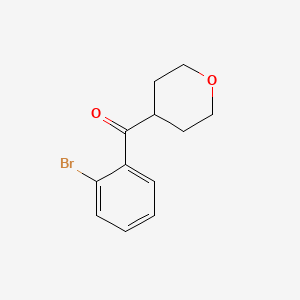
(2-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone
Cat. No. B8565553
M. Wt: 269.13 g/mol
InChI Key: STOYGVHGMJXBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735384B2
Procedure details


Lithium chloride (0.16 mL, 7.8 mmol) and copper cyanide (0.12 mL, 3.9 mmol) were dissolved in dry THF (4 mL) under nitrogen. This was added dropwise to pentamethylenebis(magnesium bromide) (0.5 M in THF, 7.79 mL, 3.9 mmol) in a dry ice bath under nitrogen and the mixture stirred for 30 min. I-Bromo-2-iodobenzene (0.50 mL, 3.9 mmol) was added and the flask was removed from the cold bath. After 30 min additional dry THF (5 mL) was added and stirred for another 40 min. Then tetrahydro-2H-pyran-4-carbonyl chloride (0.58 mL, 3.9 mmol) was added in one portion, and the mixture was stirred for 15 min. The reaction was quenched by addition of saturated ammonium chloride (10 mL). Ethyl acetate (100 mL) and water (100 mL) were added and the phases were mixed and separated. The organic layer was separated, dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica column chromatography (hexane to ethyl acetate gradient) gave (2-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone as a thick oil.




Name
I-Bromo-2-iodobenzene
Quantity
0.5 mL
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Li+].[Cu](C#N)C#N.[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-:15].[Br-].Br[IH][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[O:25]1[CH2:30][CH2:29][CH:28]([C:31](Cl)=[O:32])[CH2:27][CH2:26]1>C1COCC1>[Br:15][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:31]([CH:28]1[CH2:29][CH2:30][O:25][CH2:26][CH2:27]1)=[O:32] |f:0.1,3.4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.16 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
0.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cu](C#N)C#N
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
7.79 mL
|
|
Type
|
reactant
|
|
Smiles
|
[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]
|
Step Three
|
Name
|
I-Bromo-2-iodobenzene
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br[IH]C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0.58 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(CC1)C(=O)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was removed from the cold bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After 30 min additional dry THF (5 mL) was added
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for another 40 min
|
|
Duration
|
40 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by addition of saturated ammonium chloride (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (100 mL) and water (100 mL) were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the phases were mixed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1)C(=O)C1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
